2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-(6-methyl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-8-2-3-10-9(4-5-12)7-13-11(10)6-8;/h2-3,6-7,13H,4-5,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPUOKJJOBXAMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623962 |

Source

|

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159730-12-8 |

Source

|

| Record name | 2-(6-Methyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(6-Methyl-1H-indol-3-yl)ethanamine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the core basic properties of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, a tryptamine derivative also known as 6-methyltryptamine hydrochloride. The document elucidates the structural determinants of its basicity, focusing on the primary aliphatic amine and the electronic influence of the substituted indole nucleus. A detailed protocol for the experimental determination of its acid dissociation constant (pKa) via potentiometric titration is presented, alongside a discussion of related physicochemical properties such as solubility and stability. This guide is intended to serve as an authoritative resource for professionals requiring a deep, mechanistic understanding of this compound's fundamental chemical behavior.

Introduction and Chemical Identity

2-(6-Methyl-1H-indol-3-yl)ethanamine, commonly known as 6-methyltryptamine, is a substituted tryptamine derivative.[1] Like other tryptamines, its chemical scaffold is related to the essential amino acid tryptophan and the neurotransmitter serotonin.[2][3] Supplied as a hydrochloride salt, its properties are of significant interest in medicinal chemistry and pharmacology. Understanding its basicity is paramount, as this property governs its ionization state at physiological pH, which in turn dictates its solubility, membrane permeability, receptor interactions, and overall pharmacokinetic profile.[4]

This guide delves into the chemical principles that define the basicity of this molecule, providing both theoretical grounding and practical methodologies for its characterization.

Molecular Structure

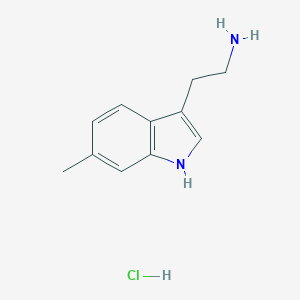

The fundamental structure consists of an indole ring system substituted with a methyl group at the 6-position and an ethanamine side chain at the 3-position. The hydrochloride salt form indicates that the primary amine of the ethanamine side chain is protonated.

Caption: Structure of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride.

The Physicochemical Basis of Basicity

The basicity of this compound is almost entirely attributed to the lone pair of electrons on the nitrogen atom of the ethanamine side chain. In the hydrochloride salt form, this amine is protonated, forming an ammonium cation. The equilibrium between the protonated (conjugate acid) and the unprotonated (free base) forms is the cornerstone of its acid-base chemistry.

Quantifying Basicity: The pKa Value

The most crucial parameter for quantifying the basicity of an amine is the pKa of its conjugate acid (pKaH). The pKa is the pH at which the concentrations of the protonated (acidic) and unprotonated (basic) forms are equal. A higher pKa value indicates a stronger base, as it signifies that the amine holds onto a proton more tightly and requires a more alkaline environment to become deprotonated.

Structural Influences on Amine Basicity

The overall basicity of the side-chain amine is modulated by the electronic characteristics of the substituted indole ring.

-

Indole Nucleus as an Electron Donor: The indole ring system is electron-rich and generally considered to be an electron-donating group.[5][6] This high electron density can be partially donated towards the ethylamine side chain through an inductive effect, increasing the electron density on the primary amine's nitrogen atom. This enhanced electron density makes the lone pair more available to accept a proton, thereby increasing the basicity of the amine compared to a simple alkylamine.[7]

-

Effect of the 6-Methyl Group: The methyl group at the 6-position of the indole ring is a weak electron-donating group. It further enriches the electron density of the indole system via a positive inductive effect. This, in turn, slightly enhances the electron-donating character of the entire indole nucleus, which should lead to a marginal increase in the basicity of the side-chain amine compared to the unsubstituted parent tryptamine.

Caption: Factors influencing the basicity of the side-chain amine.

Experimental Determination of pKa

The pKa of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride can be reliably determined using potentiometric titration.[8] This classic method involves titrating a solution of the compound with a strong base of known concentration and monitoring the pH change.

Principle

As a strong base (e.g., NaOH) is added to a solution of the protonated amine (the hydrochloride salt), the amine is progressively deprotonated. The pH of the solution is recorded after each addition of the titrant. A plot of pH versus the volume of titrant added yields a titration curve. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the protonated amine has been neutralized to its free base form.[9] At this point, the concentrations of the acid and its conjugate base are equal, and the pH is equal to the pKa.[8]

Detailed Step-by-Step Protocol

Materials and Equipment:

-

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized, CO2-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL or 50 mL burette

-

Beakers and volumetric flasks

Procedure:

-

Preparation of Analyte Solution: Accurately weigh approximately 50-100 mg of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride and dissolve it in 50 mL of deionized water in a 100 mL beaker.

-

System Setup: Place the beaker on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Initial Measurement: Begin stirring at a moderate, constant speed. Record the initial pH of the solution.

-

Titration: Fill the burette with the standardized 0.1 M NaOH solution. Add the titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

Data Recording: After each increment, allow the pH reading to stabilize, then record the pH and the total volume of NaOH added.[4] Continue this process well past the equivalence point (the region of sharpest pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the inflection point of the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV) and identifying the volume at which this derivative is maximal.

-

Calculate the volume at the half-equivalence point (V½ = Veq / 2).

-

The pKa is the pH value on the titration curve that corresponds to the volume V½.[9]

-

Caption: Workflow for pKa determination by potentiometric titration.

Related Physicochemical Properties

Solubility

The basicity of the compound directly impacts its solubility.

-

Aqueous Solubility: As a hydrochloride salt, the compound is the protonated, ionized form. This charge significantly increases its polarity, rendering it soluble in water and other polar solvents.[10]

-

Organic Solubility: The free base (unprotonated form) is less polar and therefore more soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. The conversion from the salt to the free base is typically achieved by adding a base (like sodium bicarbonate or sodium hydroxide solution) to an aqueous solution of the salt and extracting the free base into an organic solvent.

Stability

Tryptamine derivatives, particularly in their free base form, can be susceptible to oxidation and degradation, often accelerated by exposure to light, heat, and oxygen.[11] This can lead to discoloration (e.g., turning yellow or brown) and a decrease in purity.

Converting the amine to a salt, such as the hydrochloride salt, significantly enhances its stability.[11] The salt form is typically a crystalline solid, which is less prone to aerial oxidation compared to the often oily or amorphous free base.[11] For long-term storage, it is recommended to keep the hydrochloride salt in a cool, dark, and dry environment within an airtight container.[12]

Summary of Core Properties

| Property | Value / Description | Source / Rationale |

| Chemical Name | 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride | IUPAC Nomenclature |

| Synonyms | 6-Methyltryptamine HCl | PubChem[1] |

| Molecular Formula | C₁₁H₁₅ClN₂ | PubChem[1] |

| Molecular Weight | 210.71 g/mol | Calculated |

| Basic Center | Primary amine of the ethanamine side chain | Chemical Structure |

| Form | Hydrochloride Salt | Common for amine stability/solubility[11] |

| Estimated pKa | ~10.2 - 10.5 | Inferred from tryptamine and electronic effects |

| Aqueous Solubility | Soluble (as hydrochloride salt) | Ionized form enhances polarity[10] |

| Stability | More stable as a salt than as a free base | Salt formation reduces susceptibility to oxidation[11] |

Conclusion

The basic properties of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride are defined by its primary amine functional group. Its basicity, quantified by the pKa of its conjugate acid, is influenced by the electron-donating nature of the 6-methylindole nucleus. As a hydrochloride salt, the compound exhibits good aqueous solubility and enhanced stability, which are critical considerations for its handling, storage, and application in research and development. The experimental protocol detailed herein provides a reliable framework for the precise determination of its pKa, a foundational parameter for any further investigation into its chemical and biological activity.

References

-

BenchChem Technical Support Center. (n.d.). N-Methyl-N-ethyltryptamine (MET) Stability and Salt Formation. Retrieved from BenchChem.[11]

-

ACS Medicinal Chemistry Letters. (2025). Optimized Parenteral and Intranasal Formulations of Tryptamine Psychedelics for Rapid-Acting Antidepressant Therapy. ACS Publications.[10]

-

Gokel, G. W., et al. (2002). The indole side chain of tryptophan as a versatile pi-donor. Journal of the American Chemical Society, 124(37), 10940-1.[6]

-

Reddit r/researchchemicals. (2020). Stability of Various Chems. Retrieved from Reddit.[12]

-

Gotvaldova, K., et al. (2022). Extensive Collection of Psychotropic Mushrooms with Determination of Their Tryptamine Alkaloids. International Journal of Molecular Sciences, 23.[13]

-

PubChem. (n.d.). 2-(6-methyl-1H-indol-3-yl)ethanamine. National Center for Biotechnology Information.[1]

-

Li, T., et al. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.[14]

-

Sciencemadness Discussion Board. (2011). Tryptamine degradation?. Retrieved from Sciencemadness.[15]

-

Subero, V. J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.[8]

-

Al-jbour, S., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.

-

University of Washington Faculty. (n.d.). Determination of pKa's from titration curves. Retrieved from University of Washington.[9]

-

Wikipedia. (n.d.). Tryptamine. Retrieved from Wikipedia.[2]

-

PubChem. (n.d.). 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride. National Center for Biotechnology Information.[16]

-

Shionoya, M., & Yamauchi, O. (2015). Properties of the indole ring in metal complexes. A comparison with the phenol ring. Journal of Inorganic Biochemistry, 149, 115-122.[5]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[4]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.[17]

-

ResearchGate. (n.d.). Important tryptamine derivatives found in nature and in major pharmaceuticals.[18]

-

Biosynth. (n.d.). 2-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride.[19]

-

Barker, S. A., et al. (2001). Interactions of tryptamine derivatives with serotonin transporter species variants implicate transmembrane domain I in substrate recognition. Molecular Pharmacology, 59(3), 514-23.[20]

-

Biosynth. (n.d.). 2-(6-Fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride.[21]

-

Kilzer, F. J. (n.d.). Syntheses of Tryptamine Bases. Amanote Research.[22]

-

Wikipedia. (n.d.). Tryptophan. Retrieved from Wikipedia.[23]

-

Alfa Chemistry. (n.d.). CAS 2826-95-1 2-(2-Methyl-1H-indol-3-yl)ethanamine hcl.[24]

-

Chem-Impex. (n.d.). 2-(2-Methyl-1H-indol-3-yl)ethylamine.[25]

-

Wikipedia. (n.d.). α-Methyltryptamine. Retrieved from Wikipedia.[26]

-

Wikipedia. (n.d.). N-Methyltryptamine. Retrieved from Wikipedia.[27]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH.[3]

-

PubChem. (n.d.). Methyltryptamine. National Center for Biotechnology Information.[28]

-

Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry.[7]

-

Wikipedia. (n.d.). 6-Fluoro-AMT. Retrieved from Wikipedia.[29]

-

PubChem. (n.d.). (+-)-alpha-Methyltryptamine. National Center for Biotechnology Information.[30]

-

ChemicalBook. (n.d.). 2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethanamine:hydrochloride.[31]

Sources

- 1. 2-(6-methyl-1H-indol-3-yl)ethanamine | C11H14N2 | CID 190006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tryptamine - Wikipedia [en.wikipedia.org]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Properties of the indole ring in metal complexes. A comparison with the phenol ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The indole side chain of tryptophan as a versatile pi-donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Sciencemadness Discussion Board - Tryptamine degradation? - Powered by XMB 1.9.11 [sciencemadness.org]

- 16. 2-(1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | C11H15ClN2 | CID 57415655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. apps.dtic.mil [apps.dtic.mil]

- 18. researchgate.net [researchgate.net]

- 19. 2-(6-Chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | 1803590-42-2 | DXC59042 [biosynth.com]

- 20. Interactions of tryptamine derivatives with serotonin transporter species variants implicate transmembrane domain I in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 2-(6-Fluoro-2-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride | 2059938-39-3 | JHD93839 [biosynth.com]

- 22. (PDF) Syntheses of Tryptamine Bases [research.amanote.com]

- 23. Tryptophan - Wikipedia [en.wikipedia.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

- 25. chemimpex.com [chemimpex.com]

- 26. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 27. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 28. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. 6-Fluoro-AMT - Wikipedia [en.wikipedia.org]

- 30. (+-)-alpha-Methyltryptamine | C11H14N2 | CID 9287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. 2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethanamine:hydrochloride | 1147199-72-1 [chemicalbook.com]

6-Methyltryptamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-Methyltryptamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyltryptamine hydrochloride is a tryptamine derivative with potential psychoactive effects, warranting a thorough investigation of its mechanism of action. This guide provides a comprehensive analysis of its expected pharmacodynamics, drawing from established structure-activity relationships of substituted tryptamines and available comparative data. The primary proposed mechanisms include serotonergic receptor agonism, monoamine transporter modulation, and monoamine oxidase inhibition. This document synthesizes the current understanding and outlines detailed experimental protocols for the definitive characterization of this compound, aiming to equip researchers with the foundational knowledge and practical methodologies for its study.

Introduction to 6-Methyltryptamine

6-Methyltryptamine is a substituted tryptamine, structurally analogous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). The addition of a methyl group at the 6th position of the indole ring is anticipated to modulate its pharmacological profile compared to unsubstituted tryptamine.[1] While comprehensive data on 6-methyltryptamine is not extensively available in public literature, its mechanism of action can be inferred from the well-documented pharmacology of related tryptamine derivatives.[2] This guide will explore its likely interactions with key central nervous system targets.

The primary hypothesis is that 6-methyltryptamine's effects are mediated through a combination of three core mechanisms:

-

Serotonin Receptor Agonism: Direct binding to and activation of various serotonin receptor subtypes.

-

Monoamine Transporter Interaction: Modulation of the reuptake of serotonin, dopamine, and norepinephrine.

-

Monoamine Oxidase Inhibition: Inhibition of the enzymes responsible for the degradation of monoamine neurotransmitters.

Pharmacodynamics: A Multi-Target Profile

The overall effect of 6-methyltryptamine hydrochloride is likely a complex interplay of its affinities and efficacies at multiple biological targets.

Serotonergic Receptor Interactions

Tryptamine derivatives are well-known for their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A receptor, which is the primary target for classic psychedelic compounds.[3][4]

Agonism at the 5-HT2A receptor is the hallmark of psychedelic tryptamines.[3] This interaction initiates a Gq-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.

A comparative study of substituted tryptamines has shown that 5-methyltryptamine is approximately 13-fold more potent as a 5-HT2A agonist than 6-methyltryptamine, indicating that the position of the methyl group significantly influences activity.[5] While less potent than its 5-methyl counterpart, 6-methyltryptamine is still expected to function as a 5-HT2A agonist.

Proposed 5-HT2A Receptor Signaling Pathway for 6-Methyltryptamine

Figure 1. Proposed Gq-coupled signaling cascade following 5-HT2A receptor activation by 6-methyltryptamine.

Psychoactive tryptamines often exhibit a broad range of affinities for various 5-HT receptor subtypes, which contributes to their diverse pharmacological effects.[2][6] It is plausible that 6-methyltryptamine interacts with other 5-HT receptors, such as:

-

5-HT1A Receptors: Agonism at 5-HT1A receptors can modulate the effects of 5-HT2A activation and may contribute to anxiolytic or antidepressant-like properties.[7]

-

5-HT2C Receptors: Interaction with 5-HT2C receptors can influence dopamine and norepinephrine release, potentially affecting mood and appetite.

Table 1: Predicted Receptor Binding Profile of 6-Methyltryptamine Hydrochloride

| Receptor Subtype | Predicted Affinity (Ki) | Predicted Functional Activity | Rationale / Supporting Evidence |

|---|---|---|---|

| 5-HT2A | Moderate | Agonist | Tryptamine core structure; Less potent than 5-methyltryptamine.[5] |

| 5-HT1A | Low to Moderate | Agonist/Partial Agonist | Common target for tryptamines.[6] |

| 5-HT2C | Low to Moderate | Agonist/Partial Agonist | Common target for tryptamines. |

| Dopamine D2 | Low / Negligible | Not Reported | Tryptamines generally show lower affinity for dopamine receptors.[6] |

| Adrenergic α1/α2 | Low / Negligible | Not Reported | Tryptamines generally show lower affinity for adrenergic receptors.[6] |

Monoamine Transporter Interactions

Many psychoactive compounds, including some tryptamines, can inhibit the reuptake of monoamine neurotransmitters (serotonin, dopamine, and norepinephrine) by binding to their respective transporters (SERT, DAT, and NET).[2][8][9] This action increases the synaptic concentration and duration of action of these neurotransmitters.

Based on structure-activity relationships of related compounds, 6-methyltryptamine is likely to have some affinity for these transporters, though its potency is expected to be lower than that of classical reuptake inhibitors. Some tryptamines can also act as releasing agents, inducing reverse transport of monoamines.

Table 2: Predicted Monoamine Transporter Affinity of 6-Methyltryptamine Hydrochloride

| Transporter | Predicted Affinity (Ki/IC50) | Predicted Action | Rationale / Supporting Evidence |

|---|---|---|---|

| SERT (Serotonin) | Moderate | Reuptake Inhibitor / Releaser | Common activity for tryptamines.[2] |

| DAT (Dopamine) | Low | Reuptake Inhibitor / Releaser | Generally lower affinity for DAT compared to SERT in tryptamines.[10] |

| NET (Norepinephrine) | Low to Moderate | Reuptake Inhibitor / Releaser | Some 6-substituted tryptamine analogs show NET affinity.[10] |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catabolize monoamine neurotransmitters.[11] Inhibition of these enzymes leads to increased levels of serotonin, dopamine, and norepinephrine in the brain.[12][13] Alpha-methylated tryptamines, such as 5-fluoro-alpha-methyltryptamine and 6-fluoro-alpha-methyltryptamine, are known to be selective inhibitors of MAO-A.[14] This suggests that 6-methyltryptamine may also possess MAO-A inhibitory properties, which would contribute to its overall effect by increasing synaptic monoamine levels.

Table 3: Predicted Monoamine Oxidase Inhibition Profile of 6-Methyltryptamine Hydrochloride

| Enzyme | Predicted Potency (IC50) | Predicted Selectivity | Rationale / Supporting Evidence |

|---|---|---|---|

| MAO-A | Moderate | Selective for MAO-A | Alpha-methylated tryptamines are known MAO-A inhibitors.[14] |

| MAO-B | Low / Negligible | | Generally lower affinity for MAO-B in this class of compounds. |

Experimental Protocols for Pharmacological Characterization

To definitively elucidate the mechanism of action of 6-methyltryptamine hydrochloride, a series of in vitro assays are required.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a wide range of receptors and transporters.

Experimental Workflow: Radioligand Binding Assay

Figure 2. General workflow for a competitive radioligand binding assay to determine the affinity of 6-methyltryptamine for a specific target.

Step-by-Step Protocol: Radioligand Binding Assay for 5-HT2A Receptor

-

Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (10-20 µg protein).

-

Radioligand: [³H]Ketanserin (a 5-HT2A antagonist) at a concentration near its Kd.

-

6-Methyltryptamine hydrochloride at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M.

-

For non-specific binding control wells, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in polyethylenimine to reduce non-specific binding. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 6-methyltryptamine. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for other serotonin receptors and monoamine transporters by using the appropriate cell lines and radioligands.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

-

Cell Culture: Plate HEK293 cells expressing the 5-HT2A receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 6-methyltryptamine hydrochloride to the wells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like serotonin.

This assay measures the modulation of cyclic AMP levels, a key second messenger.[15]

-

Cell Culture: Use cells expressing the target receptor (e.g., 5-HT1A, which is Gi-coupled).

-

Assay Principle: For a Gi-coupled receptor, pre-stimulate the cells with forskolin to increase cAMP levels. Then, add varying concentrations of 6-methyltryptamine. An agonist will inhibit adenylyl cyclase, leading to a decrease in cAMP.

-

cAMP Detection: Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the compound to determine the EC50 and Emax.

Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine is a non-selective substrate that is metabolized by both MAO-A and MAO-B to a fluorescent product.

-

Assay Procedure: Incubate the MAO enzyme with varying concentrations of 6-methyltryptamine hydrochloride.

-

Reaction Initiation: Add kynuramine to start the reaction.

-

Signal Detection: After a set incubation time, stop the reaction and measure the fluorescence of the product.

-

Data Analysis: Plot the percentage of enzyme activity against the log concentration of the inhibitor to determine the IC50 value for both MAO-A and MAO-B.

Conclusion

The mechanism of action of 6-methyltryptamine hydrochloride is predicted to be multifaceted, involving interactions with serotonin receptors, monoamine transporters, and monoamine oxidase enzymes. Based on structure-activity relationships, it is likely a 5-HT2A receptor agonist, a potential monoamine reuptake inhibitor or releaser, and a selective MAO-A inhibitor. This combination of activities suggests a complex pharmacological profile that warrants detailed investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to elucidate the precise binding affinities, functional activities, and enzymatic inhibition profile of this compound, thereby contributing to a deeper understanding of its neuropharmacological effects.

References

-

Bansal, Y., & Singh, R. (2018). cAMP Assays in GPCR Drug Discovery. Methods in Molecular Biology, 1769, 51-57. [Link]

-

Blough, B. E., Landavazo, A., Decker, A. M., Partilla, J. S., Baumann, M. H., & Rothman, R. B. (2014). Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes. Psychopharmacology, 231(21), 4135–4144. [Link]

-

Blough, B. E., Landavazo, A., Partilla, J. S., Decker, A. M., Page, K. M., Baumann, M. H., & Rothman, R. B. (2014). Alpha-ethyltryptamines as dual dopamine-serotonin releasers. Bioorganic & Medicinal Chemistry Letters, 24(19), 4754–4758. [Link]

-

Glatfelter, G. C., Naeem, M., Pham, D. N., Golen, J. A., Chadeayne, A. R., Manke, D. R., & Baumann, M. H. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 567–577. [Link]

-

Miyamoto, Y., Yamashita, T., & Nakano, S. (1995). alpha-Methylated tryptamine derivatives induce a 5-HT receptor-mediated head-twitch response in mice. Neuropharmacology, 34(2), 229–234. [Link]

-

Kozell, L. B., Eshleman, A. J., Swanson, T. L., & Horner, K. A. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. The Journal of Pharmacology and Experimental Therapeutics, 385(1), 1-13. [Link]

-

Nichols, D. E. (2016). Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences, 29, 1–43. [Link]

-

López-Arnau, R., Martínez-Clemente, J., et al. (2024). Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties. Molecular Psychiatry, 29(4), 1279-1292. [Link]

- Kaplan, J., & Sadock, B. J. (2022).

-

St-Gelais, F., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv. [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 567-577. [Link]

-

Canal, C. E. (2018). A pilot study of cerebral metabolism and serotonin 5-HT2A receptor occupancy in rats treated with the psychedelic tryptamine DMT in conjunction with the MAO inhibitor harmine. Frontiers in Neuroscience, 12, 114. [Link]

-

Wikimedia Foundation. (2024). N-Methyltryptamine. Wikipedia. [Link]

-

Wikimedia Foundation. (2024). Substituted tryptamine. Wikipedia. [Link]

-

Wagmann, L., Brandt, S. D., Kavanagh, P. V., Maurer, H. H., & Meyer, M. R. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Drug Testing and Analysis, 9(4), 553–561. [Link]

-

Finberg, J. P., & Youdim, M. B. (1983). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neuropharmacology, 22(3), 441-446. [Link]

-

FPnotebook. (n.d.). Monoamine Oxidase Inhibitor. Retrieved from [Link]

-

Eshleman, A. J., et al. (1999). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. [Link]

-

Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.

-

Patsnap. (2025). What are the therapeutic applications for MAO inhibitors?. Synapse. [Link]

-

Blough, B. E., et al. (2014). Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers. ACS Chemical Neuroscience, 5(11), 1169-1179. [Link]

-

Wikimedia Foundation. (2024). Psychedelic drug. Wikipedia. [Link]

-

Wikimedia Foundation. (2024). α-Methyltryptamine. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]

-

National Center for Biotechnology Information. (n.d.). Overview of Monoamine Transporters. In Methods in Molecular Biology. [Link]

-

National Center for Biotechnology Information. (n.d.). Role of dopamine transporter in the action of psychostimulants, nicotine, and other drugs of abuse. In Advances in Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. In International Journal of Molecular Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity. In Molecular Pharmacology. [Link]

-

National Center for Biotechnology Information. (n.d.). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. In The Journal of Neuroscience. [Link]

-

National Center for Biotechnology Information. (n.d.). Serotonin Receptor Subtypes and Ligands. In ACNP. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psychedelic drug - Wikipedia [en.wikipedia.org]

- 4. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 5. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between dopamine transporter and N-methyl-D-aspartate receptor-related amino acids on cognitive impairments in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of residues in the norepinephrine transporter that are critical for tricyclic antidepressant affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fpnotebook.com [fpnotebook.com]

- 12. drugs.com [drugs.com]

- 13. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]

- 14. alpha-Methylated tryptamine derivatives induce a 5-HT receptor-mediated head-twitch response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synthesis of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride

An In-Depth Technical Guide to the Synthesis of 2-(6-Methyl-1H-indol-3-yl)ethanamine Hydrochloride

This guide provides a comprehensive technical overview for the synthesis of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, a tryptamine derivative also known as 6-methyltryptamine HCl.[1] Tryptamines are a class of compounds featuring an indole ring connected to an ethylamine side chain, a structure found in many biologically active molecules, including neurotransmitters like serotonin and hormones like melatonin.[2] As such, substituted tryptamines like the target compound are valuable building blocks in medicinal chemistry and drug discovery.[2][3][4]

This document details robust and field-proven synthetic strategies, focusing on the causality behind experimental choices, mechanistic underpinnings, and detailed protocols suitable for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a convergent and efficient synthetic plan. The primary disconnection is the hydrochloride salt, leading to the freebase 2-(6-Methyl-1H-indol-3-yl)ethanamine. The ethylamine side chain can be installed via the reduction of a nitrile, pointing to 6-methylindole-3-acetonitrile as a key intermediate. This nitrile can be synthesized from the foundational 6-methylindole core, which itself is accessible through classic indole synthesis reactions.

Caption: Retrosynthetic pathway for the target compound.

This analysis informs our primary synthetic strategy, which will proceed in four main stages:

-

Formation of the 6-Methylindole Nucleus: Utilizing the Fischer indole synthesis.

-

Installation of the Acetonitrile Side Chain: Via a gramine intermediate.

-

Reduction of the Nitrile to the Primary Amine: Using powerful reducing agents.

-

Formation of the Hydrochloride Salt: For improved stability and handling.

Synthesis of the 6-Methylindole Core

The construction of the indole ring system is the foundational step. While several methods exist, the Fischer indole synthesis is a robust and widely employed method for its versatility and reliability.[5][6][7][8]

Fischer Indole Synthesis

This reaction produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[5] For 6-methylindole, the logical starting materials are 4-methylphenylhydrazine and a suitable carbonyl compound.

Causality and Mechanism: The reaction is initiated by acid-catalyzed condensation of 4-methylphenylhydrazine with an enolizable carbonyl compound to form a phenylhydrazone. This intermediate tautomerizes to its enamine form. The crucial step is a proton-catalyzed[9][9]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the N-N bond. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[5][8] The choice of acid catalyst is critical; Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA), and Lewis acids like ZnCl₂ are commonly used.[5][7]

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Synthesis of 6-Methylindole

-

Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add an equimolar amount of a suitable ketone, such as acetone or pyruvic acid (1.0 eq).

-

Acid Catalysis & Cyclization: Slowly add the acid catalyst (e.g., 10% v/v concentrated H₂SO₄ or a catalytic amount of ZnCl₂) to the mixture.

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate or diethyl ether.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 6-methylindole can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Value | Reference |

| Starting Materials | 4-Methylphenylhydrazine, Pyruvic Acid | [8] |

| Catalyst | Polyphosphoric Acid (PPA) or H₂SO₄ | [5][7] |

| Typical Yield | 65-85% | Varies with substrate and conditions |

Installation of the Acetonitrile Side-Chain

With 6-methylindole in hand, the next step is to introduce the two-carbon side chain at the C3 position. The most common and efficient method involves the formation of a gramine intermediate followed by cyanation.[10]

Synthesis of 6-Methylgramine

Causality and Mechanism: This is achieved via the Mannich reaction. The indole nitrogen is not basic, but the C3 position is highly nucleophilic and readily attacks the electrophilic Eschenmoser's salt precursor, which is formed in situ from formaldehyde and dimethylamine. This reaction selectively installs a dimethylaminomethyl group at the C3 position.

Cyanation of 6-Methylgramine

Causality and Mechanism: The dimethylamino group of gramine is an excellent leaving group in the presence of a methylating agent, which forms a quaternary ammonium salt. This salt is then readily displaced by a nucleophile like the cyanide ion (from NaCN or KCN) in an Sₙ2 reaction to yield 6-methylindole-3-acetonitrile.[10]

Experimental Protocol: Synthesis of 6-Methylindole-3-acetonitrile

-

Gramine Formation: Cool a solution of dimethylamine (40% aqueous solution, 1.2 eq) in acetic acid in an ice bath. Add 6-methylindole (1.0 eq) followed by the dropwise addition of formaldehyde (37% aqueous solution, 1.1 eq). Stir the mixture at room temperature for 12-18 hours.

-

Isolation of Gramine: Basify the reaction mixture with aqueous NaOH until pH > 10. The gramine product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

-

Cyanation: Suspend the crude 6-methylgramine (1.0 eq) in a suitable solvent like water or methanol. Add a solution of sodium cyanide (1.5 eq) in water.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After cooling, the product, 6-methylindole-3-acetonitrile, often precipitates from the solution. It can be collected by filtration. Alternatively, extract the product with an organic solvent. The crude product can be purified by recrystallization from a solvent system like ethanol/water.

| Parameter | Value | Reference |

| Reagents (Step 1) | 6-Methylindole, Formaldehyde, Dimethylamine | [10] |

| Reagents (Step 2) | 6-Methylgramine, Sodium Cyanide | [10] |

| Typical Overall Yield | 70-90% | Varies with specific conditions |

Reduction of Nitrile to Primary Amine

The final step in forming the tryptamine backbone is the reduction of the nitrile group to a primary amine. This transformation requires a potent reducing agent. Two primary methods are widely used: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Trustworthiness & Rationale: LiAlH₄ is a powerful, non-selective source of hydride ions (H⁻) that efficiently reduces nitriles to primary amines.[11][12] The mechanism involves two sequential nucleophilic additions of hydride to the electrophilic carbon of the nitrile.[12][13][14] The initial attack forms an imine anion, which is then attacked by a second hydride equivalent to form a dianion. An aqueous workup protonates the nitrogen to yield the final primary amine.[12][13] This method is highly reliable and generally provides excellent yields.

Safety Precaution: Lithium aluminum hydride is extremely reactive with water and protic solvents and can ignite spontaneously upon contact with air and moisture. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Caption: Mechanism of nitrile reduction using LiAlH₄.

Experimental Protocol: LiAlH₄ Reduction

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether or THF.

-

Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of 6-methylindole-3-acetonitrile (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LAH and precipitating aluminum salts.[15]

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with ether or THF.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude 2-(6-Methyl-1H-indol-3-yl)ethanamine freebase. This product is often pure enough for the next step or can be further purified if necessary.

Method B: Catalytic Hydrogenation

Expertise & Rationale: Catalytic hydrogenation is a greener and more scalable alternative to LAH reduction.[16] It involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst.[11] Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂).[16] The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial for selectively producing the primary amine and avoiding the formation of secondary and tertiary amine byproducts.[16][17]

Experimental Protocol: Catalytic Hydrogenation

-

Setup: In a hydrogenation vessel (e.g., a Parr shaker), dissolve 6-methylindole-3-acetonitrile (1.0 eq) in a suitable solvent like ethanol or methanol, often with the addition of ammonia to suppress secondary amine formation.

-

Catalyst Addition: Add the catalyst (e.g., 5-10 mol% Raney Nickel or Pd/C) to the solution.

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

-

Reaction: Heat and/or agitate the mixture for 6-24 hours, monitoring hydrogen uptake.

-

Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude freebase amine.

| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

| Reducing Agent | Lithium Aluminum Hydride | H₂ Gas |

| Catalyst | None | Raney Ni, Pd/C, PtO₂, CoB[16] |

| Solvent | Anhydrous Ether/THF | Ethanol, Methanol |

| Advantages | High yield, Fast reaction | Scalable, Greener, Safer reagents |

| Disadvantages | Hazardous reagent, Strict anhydrous conditions | Specialized equipment, Byproduct formation possible |

| Typical Yield | >90% | 80-95% |

Formation of the Hydrochloride Salt

The final step is the conversion of the freebase amine to its hydrochloride salt. This is done to improve the compound's stability, crystallinity, and ease of handling, as freebase tryptamines can be oily and susceptible to aerial oxidation.

Causality and Mechanism: This is a simple acid-base reaction. The basic amino group is protonated by hydrochloric acid to form the ammonium salt.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude 2-(6-Methyl-1H-indol-3-yl)ethanamine freebase in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. The process can be aided by cooling the mixture in an ice bath.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the crystals with a small amount of cold diethyl ether to remove any residual impurities and dry under vacuum to yield the final product.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Chemical Name | 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride |

| Molecular Formula | C₁₁H₁₅ClN₂ |

| Molecular Weight | 210.71 g/mol |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | Expected peaks for aromatic protons (δ ~6.8-7.5 ppm), indole NH (δ ~10.8 ppm), ethyl side chain (δ ~2.9-3.1 ppm), methyl group (δ ~2.3 ppm), and broad amine protons (δ ~8.2 ppm). |

| ¹³C NMR (DMSO-d₆) | Expected peaks for indole carbons (δ ~100-137 ppm), ethyl side chain carbons (δ ~25, 40 ppm), and methyl carbon (δ ~21 ppm). |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretch (indole and amine, ~3400-3200 cm⁻¹), C-H stretch (aromatic and aliphatic, ~3100-2800 cm⁻¹), and aromatic C=C bending (~1600-1450 cm⁻¹). |

References

- Bischler–Möhlau indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bischler%E2%80%93M%C3%B6hlau_indole_synthesis]

- Nitrile reduction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Nitrile_reduction]

- Catalytic hydrogenation of nitriles to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/d0cy01358a]

- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps. [URL: https://www.chemistrysteps.com/nitrile-reduction-mechanism-lialh4-dibal-amine-aldehyde/]

- Bischler-Möhlau indole synthesis - chemeurope.com. [URL: https://www.chemeurope.com/en/encyclopedia/Bischler-M%C3%B6hlau_indole_synthesis.html]

- Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. [URL: https://www.synarchive.com/named-reactions/lah-reduction-of-nitrile]

- reduction of nitriles - Chemguide. [URL: https://www.chemguide.co.uk/organicprops/nitriles/reduction.html]

- Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.14%3A_The_Formation_of_Imines/Conversion_of_nitriles_to_1_amines_using_LiAlH4]

- Bischler-Möhlau indole synthesis - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Bischler-M%C3%B6hlau-indole-synthesis-Sridharan-Perumal/962f36f32e293041933c09191d4e4125b2d99d21]

- Bischler-Möhlau-Indolsynthese - Wikipedia. [URL: https://de.wikipedia.org/wiki/Bischler-M%C3%B6hlau-Indolsynthese]

- Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. [URL: https://www.jove.com/v/10292/nitriles-to-amines-lialh4-reduction]

- Bischler-Möhlau Indole Synthesis - Merck Index. [URL: https://www.rsc.org/Merck-Index/monograph/m2698/bischler-mohlau%20indole%20synthesis]

- Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01721]

- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions - ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/62f49553b928f8425e43a99e]

- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [URL: https://pp.bme.hu/ch/article/view/11718]

- Substituted tryptamine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Substituted_tryptamine]

- A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES - Canadian Journal of Research. [URL: https://cdnsciencepub.com/doi/abs/10.1139/cjr31-097]

- Fischer indole synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- 6-METHOXYTRYPTAMINE HYDROCHLORIDE synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2736-21-2.htm]

- Fischer indole synthesis for 6-methoxyindole precursors - Benchchem. [URL: https://www.benchchem.com/pdf/Fischer-Indole-Synthesis-for-6-Methoxyindole-Precursors.pdf]

- Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra10716a]

- Fischer Indole Synthesis - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/fischer-indole-synthesis.html]

- Supporting information - The Royal Society of Chemistry. [URL: https://www.rsc.

- A SYNTHESIS OF THE METHYLTRYPTAMINES AND SOME DERIVATIVES - Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/cjr31-097]

- 2-(6-methyl-1H-indol-3-yl)ethanamine | C11H14N2 | CID 190006 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/190006]

- A synthesis of the methyltryptamines and some derivatives - ResearchGate. [URL: https://www.researchgate.

- (PDF) Fischer Indole Synthesis - ResearchGate. [URL: https://www.researchgate.net/publication/348202021_Fischer_Indole_Synthesis]

- Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine - ResearchGate. [URL: https://www.researchgate.net/publication/381507727_Synthesis_Spectroscopic_Characterization_and_DFT_Study_of_E-N-1-4-fluorophenyl-1H-pyrazol-4-yl_methylene-2-1H-indol-3-yl_ethanimine]

- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. [URL: https://www.jstage.jst.go.jp/article/cpb1958/46/5/46_5_796/_pdf]

- 2-(6-methyl-1h-indol-3-yl)ethan-1-amine hydrochloride - PubChemLite. [URL: https://pubchemlite.org/compound/CID190006]

Sources

- 1. 2-(6-methyl-1H-indol-3-yl)ethanamine | C11H14N2 | CID 190006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substituted tryptamine - Wikipedia [en.wikipedia.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 17. pp.bme.hu [pp.bme.hu]

An In-Depth Technical Guide to 6-Methyltryptamine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 6-Methyltryptamine hydrochloride, a tryptamine derivative of significant interest in neuroscience and pharmaceutical research. This document delves into its chemical identity, synthesis, analytical characterization, pharmacological profile, and essential safety protocols, offering a foundational resource for scientists and developers in the field.

Core Chemical Identity and Properties

6-Methyltryptamine hydrochloride is a synthetic tryptamine compound that has garnered attention for its potential applications in studying the serotonergic system. Its hydrochloride salt form enhances its stability and solubility, making it suitable for research applications.

Chemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 159730-12-8 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂·HCl | [1] |

| Molecular Weight | 210.71 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Synthesis and Purification: A Methodological Approach

The synthesis of 6-Methyltryptamine hydrochloride can be achieved through a multi-step process, often commencing with a commercially available substituted indole. A common and effective route involves the Fischer indole synthesis, which is a versatile method for creating indole rings from phenylhydrazines and aldehydes or ketones.[3]

Conceptual Synthesis Workflow

A plausible synthetic route begins with 6-methylindole. This starting material can be converted to 6-methylindole-3-acetonitrile, which is then reduced to yield the final 6-methyltryptamine base. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

Caption: Conceptual workflow for the synthesis of 6-Methyltryptamine hydrochloride.

Experimental Protocol: Synthesis of 6-Methylindole-3-acetonitrile

This protocol is a representative example and may require optimization.

-

Starting Material: Indole-3-carboxaldehydes can be converted to indole-3-acetonitriles in a one-step method.[4]

-

Reaction: Treat the appropriate indole-3-carboxaldehyde with a cyanating reagent in the presence of a reducing agent.[4]

-

Work-up and Purification: Following the reaction, the product is isolated and purified, typically by column chromatography, to yield the desired indole-3-acetonitrile.[4]

Experimental Protocol: Reduction to 6-Methyltryptamine

-

Reduction: The 6-methylindole-3-acetonitrile is then reduced to the corresponding tryptamine. This can be achieved using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like anhydrous tetrahydrofuran (THF).

-

Quenching and Extraction: The reaction is carefully quenched, and the product is extracted using an organic solvent.

-

Purification: The crude product is purified to yield the 6-methyltryptamine free base.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a critical final step to obtain a high-purity solid compound.[5]

-

Solvent Selection: Choose a solvent in which 6-Methyltryptamine hydrochloride is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution.

-

Cooling and Crystallization: Allow the solution to cool slowly. As the temperature decreases, the solubility of the compound will drop, leading to the formation of crystals.

-

Isolation: The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.[5][6]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-Methyltryptamine hydrochloride. The following techniques are standard in this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule. The spectrum would display distinct peaks for the indole ring carbons, the ethylamine side chain carbons, and the methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of an indole alkaloid like 6-Methyltryptamine hydrochloride would typically exhibit characteristic absorption bands corresponding to N-H stretching of the indole ring, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification.

-

Electron Ionization (EI-MS): This technique often leads to extensive fragmentation. For tryptamines, characteristic fragments arise from cleavage of the bond between the alpha and beta carbons of the side chain.[9]

-

Electrospray Ionization (ESI-MS): A softer ionization technique that typically produces a prominent protonated molecular ion ([M+H]⁺), allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and obtain structural information.[1][2][10] Common fragmentation patterns for tryptamines in ESI-MS include α-cleavage and β-cleavage of the side chain.[1][11]

Pharmacological Profile: Interaction with the Serotonergic System

6-Methyltryptamine is of interest to researchers due to its structural similarity to serotonin and other psychoactive tryptamines. Its primary mechanism of action is believed to involve interaction with serotonin (5-HT) receptors.[12]

Mechanism of Action

The pharmacological effects of many tryptamine derivatives are mediated through their activity as agonists or partial agonists at various serotonin receptor subtypes, particularly the 5-HT₂A receptor.[12] Some tryptamines also act as serotonin reuptake inhibitors, increasing the concentration of serotonin in the synaptic cleft.[13] The substitution at the 6-position of the indole ring can influence the compound's affinity and selectivity for different 5-HT receptor subtypes.[14]

Caption: Postulated mechanism of action of 6-Methyltryptamine at a serotonergic synapse.

Serotonin Receptor Binding Affinity

The affinity of a compound for a receptor is typically quantified by its dissociation constant (Ki) or its half-maximal inhibitory concentration (IC50). While specific Ki values for 6-Methyltryptamine at various serotonin receptor subtypes are not extensively documented in publicly available literature, studies on other 6-substituted tryptamines can provide some insight. The nature and position of substituents on the indole ring are known to significantly impact receptor binding affinity.[14][15] Research on a range of substituted tryptamines has shown varying affinities for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors, as well as the serotonin transporter (SERT).[3]

Safety, Handling, and Toxicology

As with any research chemical, proper safety precautions are paramount when handling 6-Methyltryptamine hydrochloride.

Safety and Handling Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of the powder.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at 0-8 °C.[1]

-

Spills: In case of a spill, carefully clean the area to prevent exposure and contamination.

Toxicological Profile

Conclusion

6-Methyltryptamine hydrochloride represents a valuable tool for researchers investigating the complexities of the serotonergic system. Its synthesis, while requiring careful execution, is achievable through established chemical routes. A thorough analytical characterization is essential to ensure the quality and purity of the compound for reliable experimental outcomes. While its pharmacological profile is not yet fully elucidated, it holds promise for furthering our understanding of serotonin receptor function and for the development of novel therapeutics. As with all research chemicals, a strong adherence to safety protocols is non-negotiable. This guide serves as a foundational resource, and further research is encouraged to fully explore the potential of this intriguing molecule.

References

-

Tetrahedron. 159730-12-8 | 6-Methyltryptamine hydrochloride. [Link]

-

MDPI. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

-

Semantic Scholar. Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS). [Link]

-

ResearchGate. Mass fragmentations (m/z values) of phenethylamines and tryptamines.... [Link]

-

ResearchGate. FT-IR spectrum of control indole. [Link]

-

ResearchGate. Structures and binding affinities ( K i values, nM) for tryptamine ( 5.... [Link]

-

PubMed Central. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. [Link]

-

PubMed. 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. [Link]

-

PubMed. Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse. [Link]

-

PubMed. Behavioral effects of three synthetic tryptamine derivatives in rodents. [Link]

-

PubMed. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. [Link]

-

PubMed Central. Recreational Use, Analysis and Toxicity of Tryptamines. [Link]

-

Journal of Medicinal Chemistry. Serotonin receptor binding affinities of tryptamine analogs. [Link]

-

SciSpace. Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. [Link]

-

CUNY. Purification by Recrystallization. [Link]

-

ResearchGate. Biomedical Significance of Tryptamine: A Review. [Link]

-

J-STAGE. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

International Journal of Research and Publication. FTIR ANALYSIS OF ALKALOIDS IN RAUWOLFIA VOMITORIA (RV) LEAVES AND STEMS FOR POTENTIAL MEDICINAL APPLICATIONS. [Link]

- Google Patents. Process of purifying tryptamine com-.

-

PubMed Central. Effect of oral tryptamines on the gut microbiome of rats—a preliminary study. [Link]

-

Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

-

SpectraBase. Indole - Optional[FTIR] - Spectrum. [Link]

-

Wikipedia. α-Methyltryptamine. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

YouTube. Recrystallization. [Link]

-

NIST WebBook. Indole. [Link]

- Google Patents. Processes for production of indole compounds.

-

Wikipedia. Selective serotonin reuptake inhibitor. [Link]

-

ResearchGate. 1 H-NMR chemical shifts (d 6 -DMSO, unless otherwise stated) d of the.... [Link]

-

PubMed Central. Safe handling of hazardous drugs. [Link]

-

Chegg. Solved 1H NMR of tryptamine in CDC13 G+H what am I? B+C F D. [Link]

-

YouTube. Alpha-Methyltryptamine. [Link]

-

Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898). [Link]

-

ResearchGate. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. [Link]

-

Wikipedia. N-Methyltryptamine. [Link]

Sources

- 1. A general approach to the screening and confirmation of tryptamines and phenethylamines by mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. forendex.southernforensic.org [forendex.southernforensic.org]

- 3. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. mt.com [mt.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. ijorp.org [ijorp.org]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Analysis and Characterization of Designer Tryptamines using Electrospray Ionization Mass Spectrometry (ESI-MS) | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Recreational Use, Analysis and Toxicity of Tryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolism and toxicologic analysis of tryptamine-derived drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride

Introduction

2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, also known as 6-methyltryptamine hydrochloride, is a tryptamine derivative of significant interest to researchers in neuroscience and pharmaceutical development. As with any compound intended for preclinical or clinical investigation, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a compound's behavior in biological systems, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive overview of the solubility profile of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, offering both theoretical insights and practical methodologies for its characterization. While specific experimental data for this particular molecule is not extensively available in public literature, this guide will leverage data from structurally similar compounds and established scientific principles to provide a robust framework for its solubility assessment.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the external environment. For an ionizable molecule like 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride, the following parameters are of primary importance:

-

Chemical Structure: The molecule possesses a substituted indole ring system, which is largely hydrophobic, and an ionizable ethylamine side chain, which is hydrophilic. The presence of the methyl group at the 6-position of the indole ring will slightly increase its lipophilicity compared to the parent tryptamine molecule. The hydrochloride salt form significantly enhances its aqueous solubility compared to the free base.

-

LogP and LogD: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The distribution coefficient (LogD) is the log of the partition coefficient at a specific pH and is more relevant for ionizable compounds. A predicted LogP for the free base, 6-methyltryptamine, would likely be higher than that of tryptamine due to the additional methyl group. The LogD will decrease at lower pH values as the molecule becomes more ionized and hydrophilic.

-

Crystal Lattice Energy and Polymorphism: The strength of the intermolecular forces within the crystal lattice of the solid material must be overcome for dissolution to occur. The existence of different crystalline forms, or polymorphs, can significantly impact solubility.[1] Polymorphism is a known phenomenon among tryptamine derivatives, and different polymorphs of the same compound can exhibit different melting points, stabilities, and crucially, solubilities.

Table 1: Estimated Physicochemical Properties of 2-(6-Methyl-1H-indol-3-yl)ethanamine

| Property | Estimated Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₁H₁₅ClN₂ | Based on chemical structure. |

| Molecular Weight | 210.71 g/mol | Based on chemical structure. |

| Predicted pKa | 9.5 - 10.5 | Based on typical pKa values for primary amines in similar chemical environments. |

| Predicted LogP (free base) | 2.0 - 2.5 | Estimated to be slightly higher than tryptamine due to the methyl group. |

| Appearance | White to off-white crystalline powder | General characteristic of similar compounds.[2] |

Solubility in Various Solvents

As a hydrochloride salt of a primary amine, 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride is expected to be a polar, ionic compound. This characteristic dictates its solubility in different solvent systems.

Aqueous Solubility: The hydrochloride salt form is designed to enhance aqueous solubility. The protonated amine group can readily form ion-dipole interactions with water molecules. The solubility in aqueous media will be highly dependent on the pH of the solution.

Organic Solvents: The solubility in organic solvents will be influenced by the polarity of the solvent and its ability to interact with the ionic and non-polar portions of the molecule.

Table 2: Estimated Solubility of 2-(6-Methyl-1H-indol-3-yl)ethanamine hydrochloride in Common Solvents

| Solvent | Polarity | Expected Solubility | Estimated Quantitative Value (based on analogs) |

| Water | High (Polar Protic) | Soluble | > 5 mg/mL (in acidic to neutral pH) |

| Phosphate-Buffered Saline (PBS, pH 7.2) | High (Aqueous Buffer) | Soluble | ~5 mg/mL[5] |

| Methanol | High (Polar Protic) | Soluble | > 10 mg/mL |

| Ethanol | Medium (Polar Protic) | Soluble | ~20 mg/mL[5] |

| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Soluble | ~11 mg/mL[5] |

| Dimethylformamide (DMF) | High (Polar Aprotic) | Soluble | ~11 mg/mL[5] |

| Acetonitrile | Medium (Polar Aprotic) | Sparingly Soluble | Likely < 5 mg/mL |

| Dichloromethane (DCM) | Low (Non-polar) | Slightly Soluble to Insoluble | Likely < 1 mg/mL |

| Hexane | Very Low (Non-polar) | Insoluble | Likely < 0.1 mg/mL |

Factors Affecting Solubility: A Deeper Dive

pH-Dependent Solubility